![molecular formula C8H10BFO2 B13457266 [2-(4-Fluorophenyl)ethyl]boronic acid](/img/structure/B13457266.png)
[2-(4-Fluorophenyl)ethyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Fluorophenyl)ethyl]boronic acid is an organoboron compound with the molecular formula C8H10BFO2. It is a boronic acid derivative where the boron atom is bonded to an ethyl group substituted with a 4-fluorophenyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Fluorophenyl)ethyl]boronic acid typically involves the reaction of 4-fluorophenylethyl bromide with a boronic ester or boronic acid under palladium-catalyzed conditions. A common method includes the use of bis(pinacolato)diboron as the boron source, with a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium acetate in a solvent such as dimethylformamide (DMF). The reaction is generally carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the purification of the product is often achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
[2-(4-Fluorophenyl)ethyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted ethylene products.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or boronate ester.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or substituted ethylenes.
Oxidation: Alcohols or ketones.
Reduction: Borane or boronate esters.
科学研究应用
[2-(4-Fluorophenyl)ethyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of [2-(4-Fluorophenyl)ethyl]boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps in the case of Suzuki-Miyaura coupling. The boronic acid group interacts with various molecular targets, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound can interact with enzymes and receptors, modulating their activity through boron-oxygen interactions.
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Phenylethylboronic acid
Uniqueness
[2-(4-Fluorophenyl)ethyl]boronic acid is unique due to the presence of both a fluorophenyl group and an ethyl linker, which imparts distinct electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions and in the design of boron-containing drugs with specific biological activities.
属性
分子式 |
C8H10BFO2 |
|---|---|
分子量 |
167.98 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)ethylboronic acid |
InChI |
InChI=1S/C8H10BFO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-4,11-12H,5-6H2 |
InChI 键 |
QOKCCAFZVUNGKV-UHFFFAOYSA-N |
规范 SMILES |
B(CCC1=CC=C(C=C1)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate](/img/structure/B13457188.png)
![3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13457195.png)
![3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate](/img/structure/B13457196.png)
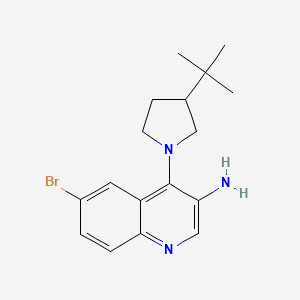
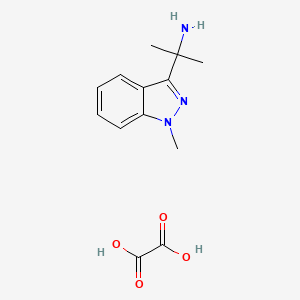
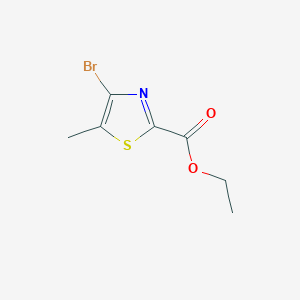
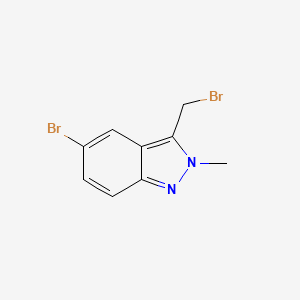
![2-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]acetamide monohydrochloride](/img/structure/B13457224.png)
![6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13457229.png)
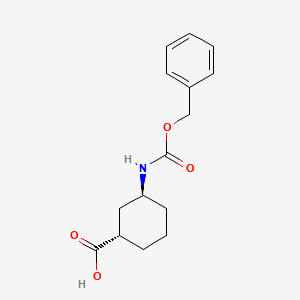
![1-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13457233.png)
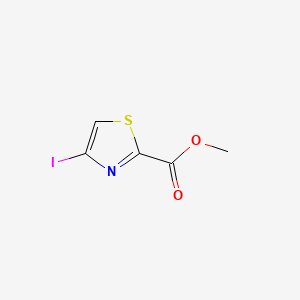

![4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile](/img/structure/B13457246.png)
